4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, methyl ester
Overview
Description
4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, methyl ester is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyridine and pyrimidine rings. It is known for its diverse biological activities and has been studied for various applications in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, methyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces hydroxyl derivatives. Substitution reactions can lead to a variety of substituted pyrido[1,2-a]pyrimidine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anti-HIV, anti-cancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, methyl ester involves its interaction with specific molecular targets. For instance, in anti-HIV research, the compound has been shown to inhibit the integrase enzyme, which is crucial for viral DNA integration into the host genome . The keto and nitrogen atoms in the pyrido[1,2-a]pyrimidine ring play a key role in chelating metal ions at the active site of the enzyme, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester
- 1,3,4-oxadiazole-substituted 4-oxo-4H-pyrido[1,2-a]pyrimidines
- 1,3,4-thiadiazole-substituted 4-oxo-4H-pyrido[1,2-a]pyrimidines
Uniqueness
4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, methyl ester is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl ester group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes . Additionally, the presence of the 6-methyl group can influence its binding affinity and selectivity towards specific molecular targets .
Properties
IUPAC Name |
methyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-4-3-5-9-12-6-8(11(15)16-2)10(14)13(7)9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYLIFDVULSIPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC=C(C(=O)N12)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187126 | |
Record name | 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33484-43-4 | |
Record name | 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033484434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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